

Spectroscopic Data Validation for 1-Chloro-5-methylhexane: A Comparative Guide

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Compound of Interest

Compound Name: 1-Chloro-5-methylhexane

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This guide provides a comprehensive comparison of spectroscopic data for **1-Chloro-5-methylhexane** against its structural isomers, serving as a valuable resource for researchers, scientists, and drug development professionals. The validation of spectroscopic data is a critical step in chemical analysis, ensuring the identity and purity of a compound. This document outlines the experimental data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), along with standardized experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Chloro-5-methylhexane** and its isomers: 1-chloroheptane, 2-chloroheptane, and 3-chloroheptane. This comparative approach is essential for distinguishing between these closely related structures.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak $[\text{M}]^+$ for all isomers is expected at m/z 134, corresponding to the molecular formula $\text{C}_7\text{H}_{15}\text{Cl}$.^{[1][2][3][4]} The fragmentation patterns, however, will differ based on the position of the chlorine atom and the branching of the alkyl chain.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
1-Chloro-5-methylhexane	134	91, 70, 57, 56, 43, 41
1-Chloroheptane	134	91, 69, 56, 55, 43, 41
2-Chloroheptane	134	91, 71, 69, 57, 55, 43
3-Chloroheptane	134	105, 77, 69, 57, 55, 43

Note: Data for **1-Chloro-5-methylhexane** is sourced from the NIST WebBook.[\[1\]](#) Data for the isomers are compiled from various publicly available spectral databases.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for these chloroalkanes are associated with C-H and C-Cl bond vibrations.

Compound	C-H Stretch (cm ⁻¹)	C-Cl Stretch (cm ⁻¹)
1-Chloro-5-methylhexane	2850-3000	~650-750
1-Chloroheptane	2850-3000	~653
2-Chloroheptane	2850-3000	~610
3-Chloroheptane	2850-3000	~600-700

Note: The C-Cl stretch is a key diagnostic peak, and its position can vary depending on the substitution at the carbon atom bearing the chlorine.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Compo und	δ (ppm) of C1	δ (ppm) of C2	δ (ppm) of C3	δ (ppm) of C4	δ (ppm) of C5	δ (ppm) of C6	δ (ppm) of C7
1-Chloro- 5- methylhe xane (Predicted)	~45	~32	~26	~38	~28	~22	-
1- Chlorohe ptane	45.1	32.9	28.8	26.7	31.6	22.5	14.0
2- Chlorohe ptane	23.3	60.2	39.8	26.9	31.6	22.5	14.0
3- Chlorohe ptane	13.9	22.5	64.1	37.1	29.0	22.8	14.0

Note: Experimental ^{13}C NMR data for **1-Chloro-5-methylhexane** is not readily available. The provided values are predicted shifts. Data for the isomers are from publicly available databases.

^1H NMR Spectroscopy Data

^1H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Compound	Key Chemical Shifts (δ , ppm) and Multiplicities
1-Chloro-5-methylhexane (Predicted)	\sim 3.5 (t, 2H, $-\text{CH}_2\text{Cl}$), \sim 1.7 (m, 2H), \sim 1.5 (m, 1H), \sim 1.2 (m, 4H), \sim 0.9 (d, 6H, $-\text{CH}(\text{CH}_3)_2$)
1-Chloroheptane	3.53 (t, 2H, $-\text{CH}_2\text{Cl}$), 1.77 (quint, 2H), 1.2-1.4 (m, 8H), 0.89 (t, 3H, $-\text{CH}_3$)
2-Chloroheptane	4.05 (sext, 1H, $-\text{CHCl}-$), 1.6-1.8 (m, 2H), 1.52 (d, 3H, $-\text{CHCl-CH}_3$), 1.2-1.4 (m, 6H), 0.90 (t, 3H, $-\text{CH}_3$)
3-Chloroheptane	4.02 (quint, 1H, $-\text{CHCl}-$), 1.6-1.9 (m, 4H), 1.2-1.4 (m, 4H), 0.9-1.0 (m, 6H, 2x $-\text{CH}_3$)

Note: Experimental ^1H NMR data for **1-Chloro-5-methylhexane** is not readily available. The provided values are predicted shifts. Data for the isomers are from publicly available databases.[\[1\]](#)

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation

For all spectroscopic analyses, the sample of **1-Chloro-5-methylhexane** should be of high purity.

- NMR Spectroscopy: Samples are typically prepared by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).[\[5\]](#) The solution is then transferred to a standard 5 mm NMR tube. It is important to ensure the sample is free of particulate matter.
- IR Spectroscopy: For liquid samples such as **1-Chloro-5-methylhexane**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

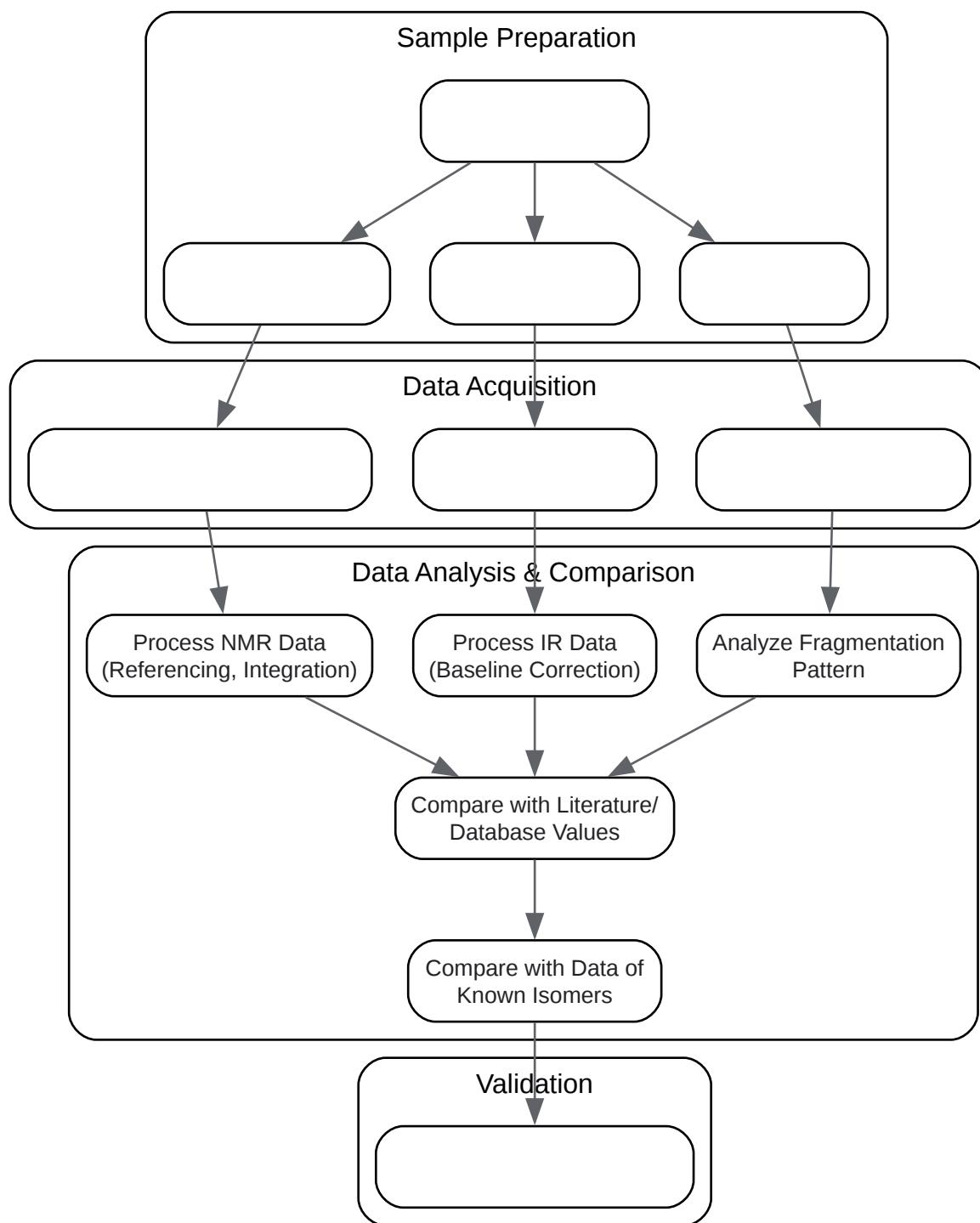
- Mass Spectrometry: Samples are typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For GC-MS, the sample is diluted in a volatile organic solvent.

Instrumentation and Data Acquisition

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum. Data is typically collected over the range of 4000-400 cm^{-1} .
- Mass Spectrometry: Electron Ionization (EI) is a common ionization method for volatile compounds like **1-Chloro-5-methylhexane**. The mass spectrum is recorded over a mass-to-charge (m/z) range, for example, from 10 to 200 amu.

Logical Workflow for Spectroscopic Data Validation

The following diagram illustrates a typical workflow for the validation of spectroscopic data for a known compound like **1-Chloro-5-methylhexane**.

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Caption: Workflow for Spectroscopic Data Validation.

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